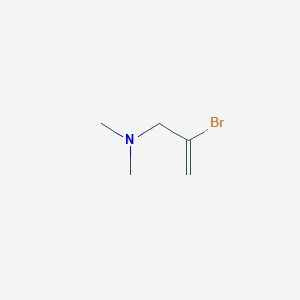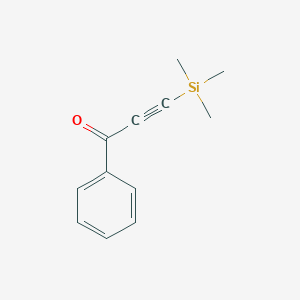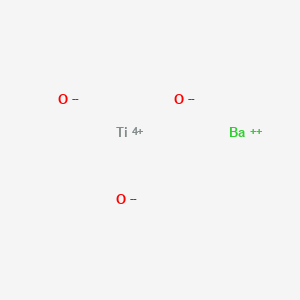
钛酸钡
描述
Barium titanium oxide, also known as barium titanate, is an inorganic compound with the chemical formula BaTiO₃. It appears as a white powder and is transparent when prepared as large crystals. This compound is renowned for its ferroelectric, pyroelectric, and piezoelectric properties, making it a valuable material in various technological applications .
科学研究应用
Barium titanium oxide has a wide range of scientific research applications:
Chemistry: Used as a dielectric material in capacitors and as a catalyst in various chemical reactions.
Biology and Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Employed in the production of multilayer ceramic capacitors, piezoelectric sensors, and electro-optical devices.
生化分析
Cellular Effects
Barium titanium oxide nanoparticles have shown potential in biomedical applications, particularly in cancer treatment. Studies have shown that these nanoparticles can have a significant effect on cancer cells. For instance, barium titanium oxide nanoparticles have been observed to have a strong toxicity rate against the MCF-7 cell line, a type of breast cancer cell . The higher concentration of barium titanium oxide nanoparticles dosage was more effective in inhibiting these cancer cells .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium titanium oxide can change over time. For instance, the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of barium titanium oxide can vary with different dosages in animal models . For instance, a study found that a higher concentration of barium titanium oxide nanoparticles dosage was more effective in inhibiting breast cancer cells
准备方法
Synthetic Routes and Reaction Conditions: Barium titanium oxide can be synthesized through several methods, including the sol-gel method, co-precipitation, hydrothermal synthesis, and solid-state reaction. In the sol-gel method, barium chloride and titanium tetrachloride are commonly used as precursors. The co-precipitation method involves the reaction of barium carbonate and titanium dioxide, followed by annealing at high temperatures .
Industrial Production Methods: Industrial production of barium titanium oxide typically involves the solid-state reaction method. This process includes mixing barium carbonate and titanium dioxide powders, followed by calcination at temperatures around 800°C to 1200°C. The resulting product is then sintered to achieve the desired phase and properties .
化学反应分析
Types of Reactions: Barium titanium oxide undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: Barium titanium oxide can undergo substitution reactions where other metal ions replace barium or titanium ions in the lattice.
Common Reagents and Conditions:
Oxidation: Involves oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen or carbon monoxide.
Substitution: Involves metal salts or oxides under high-temperature conditions.
Major Products:
Oxidation: Typically forms higher oxidation state compounds.
Reduction: Produces lower oxidation state compounds.
Substitution: Results in doped barium titanium oxide with altered properties.
作用机制
The unique properties of barium titanium oxide arise from its perovskite crystal structure. The ferroelectric behavior is due to the displacement of titanium ions within the oxygen octahedra, creating a dipole moment. This displacement can be influenced by external electric fields, temperature changes, and mechanical stress, leading to its piezoelectric and pyroelectric effects .
相似化合物的比较
Barium zirconium titanate (BaZr₀.₅Ti₀.₅O₃): Similar structure but with zirconium substitution, leading to different dielectric properties.
Barium strontium titanate (Ba₀.₅Sr₀.₅TiO₃): A solid solution with strontium, used in tunable microwave devices.
Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃): A widely used ferroelectric material with higher piezoelectric properties but contains lead, making it less environmentally friendly.
Uniqueness: Barium titanium oxide stands out due to its lead-free composition, making it environmentally friendly. Its combination of ferroelectric, pyroelectric, and piezoelectric properties, along with its stability and biocompatibility, makes it a versatile material for various applications .
属性
IUPAC Name |
barium(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLWXGJGDEGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925543 | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solubility--no data found; | |
| Record name | Barium titanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12047-27-7, 12642-89-6 | |
| Record name | Barium titanate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012642896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM TITANIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LKE302QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


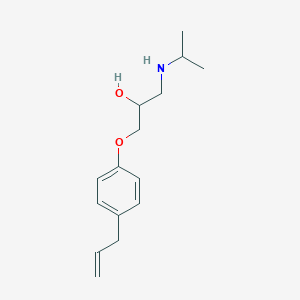

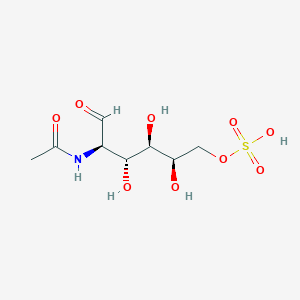

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

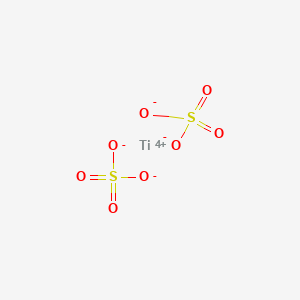
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)

